molecular formula C12H18ClFN2 B3227962 (4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride CAS No. 1261235-14-6

(4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride

Cat. No.: B3227962
CAS No.: 1261235-14-6
M. Wt: 244.73 g/mol
InChI Key: AAMMNECPOBTPHR-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride is a chemical compound of interest in medicinal chemistry and neuroscience research. This amine-containing piperidine derivative is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Structurally, this compound features a fluorobenzyl group, a common pharmacophore in the development of ligands for central nervous system (CNS) targets . Scientific literature indicates that structurally related piperidine derivatives are investigated for their interaction with monoamine transporters in the brain, including the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters . For instance, research into constrained 3,6-disubstituted piperidine analogues has shown that the presence of a fluorobenzyl group can contribute to high-affinity binding at the DAT . The introduction of substituents like a 4-fluorobenzyl group to a piperidine core is a recognized strategy in the design of compounds for neuropharmacological studies . This compound serves as a valuable building block for researchers synthesizing novel molecules to explore structure-activity relationships (SAR) and for probing biological mechanisms.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]piperidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.ClH/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12;/h3-6,12,14-15H,1-2,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMMNECPOBTPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261235-14-6
Record name 3-Piperidinamine, N-[(4-fluorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261235-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and piperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Formation of Intermediate: The reaction between 4-fluorobenzyl chloride and piperidine results in the formation of an intermediate compound, which is then further reacted with ammonia or an amine to introduce the amine group.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the production of (4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as crystallization and recrystallization are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzyl-piperidine derivatives.

Scientific Research Applications

(4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers on the Piperidine Ring

  • N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine hydrochloride (CAS: 1261233-78-6)
    • Structural Difference : The amine group is attached to the piperidine-4-yl position instead of the 3-yl position.
    • Impact : Positional isomerism can alter steric interactions and binding affinity to biological targets. For example, piperidine-4-yl derivatives often exhibit distinct conformational preferences in receptor binding compared to 3-yl analogs .

Benzyl Substituent Modifications

  • (2,6-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride Structural Difference: The benzyl group contains two chloro substituents at the 2- and 6-positions instead of a single para-fluoro group.
  • (3,4-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride (CAS: 1261230-57-2)
    • Structural Difference : Dichloro substitution at the 3- and 4-positions on the benzyl ring.
    • Impact : Meta- and para-chloro groups may introduce steric hindrance, affecting binding to flat aromatic pockets in enzymes or receptors .

Heterocyclic Ring Replacements

  • (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride Structural Difference: The benzyl group is replaced with a 6-chloropyridazine ring.

Additional Functional Groups

  • (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine hydrochloride (CAS: 355815-47-3)
    • Structural Difference : A second benzyl group with a para-methoxy substituent is added.
    • Impact : The methoxy group enhances hydrophilicity and may improve solubility, but the bulkier structure could reduce bioavailability .

Structural and Physicochemical Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Salt Form
(4-Fluoro-benzyl)-piperidin-3-yl-amine HCl 1264036-22-7 258.77 4-Fluorobenzyl, Piperidin-3-yl-amine Hydrochloride
N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine HCl 1261233-78-6 258.77 Piperidin-4-yl-amine Hydrochloride
(2,6-Dichloro-benzyl)-piperidin-3-yl-amine HCl - ~328.68 (estimated) 2,6-Dichlorobenzyl Hydrochloride
(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine HCl 355815-47-3 308.79 4-Methoxybenzyl Hydrochloride

Key Research Findings and Implications

Fluoro vs. Chloro Substituents : The para-fluoro group in the parent compound offers a balance between lipophilicity and metabolic stability, whereas chloro analogs, though more lipophilic, may face oxidative dehalogenation in vivo .

Heterocyclic Replacements: Pyridazine or pyrimidine substitutions (e.g., ) introduce polar nitrogen atoms, which could optimize solubility for intravenous formulations but limit blood-brain barrier penetration .

Biological Activity

(4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the molecular formula C13H20ClFN2C_{13}H_{20}ClFN_2 and a molecular weight of approximately 256.77 g/mol. It features a piperidine ring substituted with a 4-fluorobenzyl group, which is crucial for its biological activity.

Research indicates that (4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride interacts with various biological targets, primarily through modulation of neurotransmitter systems. Its structure suggests potential interactions with dopamine and serotonin receptors, which are critical in neuropharmacology.

Antimicrobial Activity

Studies have demonstrated that derivatives of piperidine compounds exhibit notable antibacterial and antifungal activities. For instance, piperidine derivatives were tested against various Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) ranging from 32 to 512 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMIC (μg/mL)
(4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochlorideS. aureus32
(4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochlorideE. coli64

Antiparasitic Activity

The compound has been evaluated for its antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. Initial studies suggest that it may inhibit PfATP4, a key Na+-ATPase involved in the parasite's ion transport mechanisms . In vivo studies using mouse models have shown that modifications to the compound can enhance its efficacy against malaria while minimizing resistance development.

Case Studies

  • Antimalarial Efficacy : A study evaluated the compound's effectiveness in a P. berghei mouse model, demonstrating a reduction in parasitemia by approximately 30% at doses of 40 mg/kg. This indicates potential for further development as an antimalarial agent .
  • Neuropharmacological Effects : The interaction of the compound with neurotransmitter receptors has been investigated using in vitro assays, showing promising results in modulating dopamine receptor activity, which could lead to applications in treating neurological disorders.

Q & A

Q. What experimental controls are critical when studying this compound’s cytotoxicity in cancer cell lines?

  • Answer : Include vehicle controls (DMSO ≤0.1%), staurosporine (apoptosis positive control), and Z’-factor validation for assay robustness. Use MTT/WST-1 assays with triplicate technical replicates. Confirm target engagement via siRNA knockdown of putative targets .

Methodological Notes

  • Spectral Contradictions : Cross-validate NMR assignments with DEPT-135 and HSQC to distinguish CH2_2 and CH3_3 groups .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) over 4 weeks predict shelf-life. Use Arrhenius plots for extrapolation .
  • Data Reproducibility : Report reaction conditions in detail (e.g., degassing methods, catalyst lot numbers) per MIAMI guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride
Reactant of Route 2
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(4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride

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